![molecular formula C17H16N4O2S B2356318 Benzo[d]thiazol-2-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034581-13-8](/img/structure/B2356318.png)
Benzo[d]thiazol-2-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
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Overview
Description
Benzo[d]thiazol-2-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a chemical compound with potential applications in scientific research.
Scientific Research Applications
Anti-Tubercular Activity
Benzo[d]thiazol-2-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone: derivatives have been explored as potential anti-tubercular agents . Researchers have synthesized these compounds using diverse synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation. In vitro and in vivo studies revealed their inhibitory activity against Mycobacterium tuberculosis. Molecular docking studies further explored their interactions with the target enzyme DprE1, aiming to enhance anti-tubercular efficacy.
Anti-Parkinsonian Agents
Researchers have also explored 1-(Benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives as potential anti-Parkinsonian agents. These compounds were designed and synthesized to improve pharmacological profiles related to haloperidol-induced catalepsy and oxidative stress in mice .
Benzamide Derivatives
A series of N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides were synthesized. These derivatives were obtained by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. Their potential applications merit further investigation .
Mechanism of Action
Target of Action
The primary targets of Benzo[d]thiazol-2-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone Benzothiazole derivatives have been found to exhibit anti-tubercular activity , suggesting that they may target enzymes or proteins essential for the survival of Mycobacterium tuberculosis.
Mode of Action
The exact mode of action of Benzo[d]thiazol-2-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone tuberculosis . This suggests that the compound may interact with its targets in a way that disrupts the normal functioning of the bacteria, leading to their death or inhibition of growth.
Biochemical Pathways
The specific biochemical pathways affected by Benzo[d]thiazol-2-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone Benzothiazole derivatives have been found to have anti-tubercular activity , implying that they may affect pathways crucial for the survival and replication of M. tuberculosis.
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of Benzo[d]thiazol-2-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone It is known that benzothiazole derivatives have been found to exhibit in vitro and in vivo activity , suggesting that they have suitable pharmacokinetic properties that allow them to reach their targets in the body and exert their effects.
Result of Action
The molecular and cellular effects of Benzo[d]thiazol-2-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that the compound’s action results in the inhibition of growth or death of M. tuberculosis.
properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-11-6-7-15(20-19-11)23-12-8-9-21(10-12)17(22)16-18-13-4-2-3-5-14(13)24-16/h2-7,12H,8-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIDKXBCXLHEKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d]thiazol-2-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone |
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